![molecular formula C10H13N3O3 B1465706 1-(3-Nitropyridin-4-yl)piperidin-3-ol CAS No. 1052713-90-2](/img/structure/B1465706.png)
1-(3-Nitropyridin-4-yl)piperidin-3-ol
Overview
Description
1-(3-Nitropyridin-4-yl)piperidin-3-ol , also known by its IUPAC name 1-(3-nitro-2-pyridinyl)-4-piperidinol , is a chemical compound with the molecular formula C10H13N3O3 . It belongs to the class of piperidine derivatives and exhibits interesting pharmacological properties . The compound’s structure consists of a piperidine ring fused with a pyridine ring, with a nitro group attached to the pyridine moiety.
Molecular Structure Analysis
The molecular structure of 1-(3-Nitropyridin-4-yl)piperidin-3-ol consists of a six-membered piperidine ring containing one nitrogen atom and five carbon atoms. The nitro group is attached to the pyridine ring, resulting in a unique arrangement of atoms. The compound’s molecular weight is approximately 223.23 g/mol .
Chemical Reactions Analysis
While specific reactions for this compound are not directly available, it’s essential to consider potential transformations. Piperidines can undergo various reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination. These reactions allow for the introduction of functional groups and modification of the piperidine scaffold .
Physical And Chemical Properties Analysis
Safety And Hazards
- Precautionary Statements : P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink, or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations) .
properties
IUPAC Name |
1-(3-nitropyridin-4-yl)piperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-8-2-1-5-12(7-8)9-3-4-11-6-10(9)13(15)16/h3-4,6,8,14H,1-2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRPELSHTGGDTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=NC=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitropyridin-4-yl)piperidin-3-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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